4-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile
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Overview
Description
4-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both thiazole and pyridine moieties in its structure makes it a versatile scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile typically involves the annulation of a thiazole ring to a pyridine core. One common method starts with the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate, leading to the formation of an intermediate compound. This intermediate is then subjected to further reactions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves multi-step synthesis starting from commercially available precursors, followed by purification and characterization using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Chemical Reactions Analysis
Types of Reactions
4-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with different nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Typical oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the thiazole ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Studied for its anticancer properties, showing efficacy against certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the kinase domain of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms and substituents.
Pyrano[2,3-d]thiazoles: These compounds have a pyran ring fused to a thiazole ring, offering different pharmacological properties.
Uniqueness
4-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile is unique due to its specific ring fusion and the presence of a chlorine atom, which can be further modified to enhance its biological activity. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H2ClN3S |
---|---|
Molecular Weight |
195.63 g/mol |
IUPAC Name |
4-chloro-[1,3]thiazolo[5,4-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C7H2ClN3S/c8-7-6-5(11-3-12-6)4(1-9)2-10-7/h2-3H |
InChI Key |
VTPDVQIQENWWME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=N1)Cl)SC=N2)C#N |
Origin of Product |
United States |
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